Direct Comparison: In Vivo Efficacy Advantage Over Lead Compound 1
In a direct head-to-head in vivo comparison, compound 5d (PI3Kdelta inhibitor 1) demonstrated greater inhibition of antibody production than a four-fold higher oral dose of the starting lead compound, compound 1, in the TNP-Ficoll-induced antibody production model [1]. This result validates that the chemical optimization of compound 1, which focused on cellular potency and microsomal stability, successfully translated into a measurable in vivo functional advantage for compound 5d.
| Evidence Dimension | In vivo inhibition of TNP-specific antibody production |
|---|---|
| Target Compound Data | Showed higher antibody inhibition than comparator (quantified as > comparator at 1/4 dose) |
| Comparator Or Baseline | Compound 1 (starting lead compound), administered at a 4-fold higher oral dose |
| Quantified Difference | Higher inhibition at a 4-fold lower dose |
| Conditions | TNP-Ficoll-induced antibody production model in mice; oral administration |
Why This Matters
This direct in vivo comparison is a critical differentiator for procurement, as it quantifiably proves that the optimized compound achieves superior functional activity in a relevant physiological context compared to its predecessor, de-risking its use in B-cell functional assays.
- [1] Hamajima, T., Takahashi, F., Kato, K., Sugano, Y., Yamaki, S., Moritomo, A., ... & Fukahori, H. (2018). Optimization and in vivo evaluation of pyrazolopyridines as a potent and selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 26(14), 3917-3924. View Source
